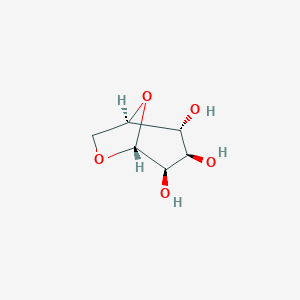
beta-Gulosan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Gulosan is a bicyclic compound with a unique structure that includes three hydroxyl groups and an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-Gulosan typically involves the cyclization of a suitable precursor. One common method is the intramolecular cyclization of a diol precursor under acidic conditions. The reaction conditions often include the use of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
beta-Gulosan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, beta-Gulosan is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of beta-Gulosan involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and oxygen bridge play a crucial role in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R,3S,5R)-2,3-dihydroxybicyclo[3.1.1]heptane
- (1R,2R,3S,5R)-2,3-dihydroxybicyclo[3.1.1]octane
- (1R,2R,3S,5R)-2,3-dihydroxybicyclo[3.2.1]octane
Uniqueness
beta-Gulosan is unique due to its specific stereochemistry and the presence of an oxygen bridge
Propriétés
Numéro CAS |
14274-90-9 |
|---|---|
Formule moléculaire |
C6H10O5 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4-,5-,6-/m1/s1 |
Clé InChI |
TWNIBLMWSKIRAT-AIECOIEWSA-N |
SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
SMILES isomérique |
C1[C@@H]2[C@@H]([C@H]([C@H]([C@H](O1)O2)O)O)O |
SMILES canonique |
C1C2C(C(C(C(O1)O2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















